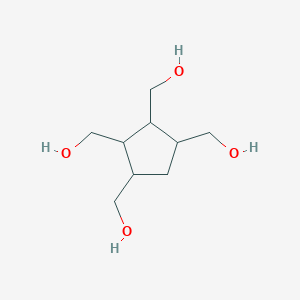
1,2,3,4-Cyclopentanetetramethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Cyclopentanetetramethanol (CPM) is a cyclic alcohol with the chemical formula C9H18O4. It is a colorless, viscous liquid with a sweet odor. CPM is a versatile compound that finds numerous applications in various fields, including organic synthesis, polymer chemistry, and material science.
科学的研究の応用
1,2,3,4-Cyclopentanetetramethanol has been extensively studied for its potential applications in various fields of science. In organic synthesis, 1,2,3,4-Cyclopentanetetramethanol is used as a chiral building block for the synthesis of complex molecules. It can also be used as a reducing agent in the synthesis of aldehydes and ketones. In polymer chemistry, 1,2,3,4-Cyclopentanetetramethanol can be incorporated into polymer chains to improve their mechanical properties. In material science, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of porous materials.
作用機序
The mechanism of action of 1,2,3,4-Cyclopentanetetramethanol is not fully understood. However, it is believed that 1,2,3,4-Cyclopentanetetramethanol acts as a reducing agent and a nucleophile, which can react with electrophilic species. 1,2,3,4-Cyclopentanetetramethanol can also form complexes with metal ions, which can catalyze various chemical reactions.
生化学的および生理学的効果
1,2,3,4-Cyclopentanetetramethanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 1,2,3,4-Cyclopentanetetramethanol has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In addition, 1,2,3,4-Cyclopentanetetramethanol has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
1,2,3,4-Cyclopentanetetramethanol has several advantages for lab experiments. It is a stable and easily accessible compound, which can be synthesized in large quantities. 1,2,3,4-Cyclopentanetetramethanol is also a versatile compound that can be used in various fields of science. However, 1,2,3,4-Cyclopentanetetramethanol also has some limitations. It is a viscous liquid, which can make handling and purification difficult. 1,2,3,4-Cyclopentanetetramethanol is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the study of 1,2,3,4-Cyclopentanetetramethanol. One area of research is the development of new synthesis methods for 1,2,3,4-Cyclopentanetetramethanol, which can improve its yield and purity. Another area of research is the exploration of new applications of 1,2,3,4-Cyclopentanetetramethanol in various fields of science. For example, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of novel materials with unique properties. Finally, the study of the mechanism of action of 1,2,3,4-Cyclopentanetetramethanol can provide insights into its potential applications in various biological systems.
Conclusion
In conclusion, 1,2,3,4-Cyclopentanetetramethanol is a versatile compound with numerous applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1,2,3,4-Cyclopentanetetramethanol can provide valuable insights into the development of new materials, the synthesis of complex molecules, and the treatment of various diseases.
合成法
The synthesis of 1,2,3,4-Cyclopentanetetramethanol involves the reaction between cyclopentadiene and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction, forming a cyclic intermediate, which is then converted to 1,2,3,4-Cyclopentanetetramethanol through a series of hydrolysis and reduction reactions. The yield of 1,2,3,4-Cyclopentanetetramethanol can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
特性
CAS番号 |
19690-68-7 |
|---|---|
製品名 |
1,2,3,4-Cyclopentanetetramethanol |
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
[2,3,4-tris(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C9H18O4/c10-2-6-1-7(3-11)9(5-13)8(6)4-12/h6-13H,1-5H2 |
InChIキー |
UBHWOTAUDZDMRM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1CO)CO)CO)CO |
正規SMILES |
C1C(C(C(C1CO)CO)CO)CO |
同義語 |
1,2,3,4-Cyclopentanetetramethanol(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




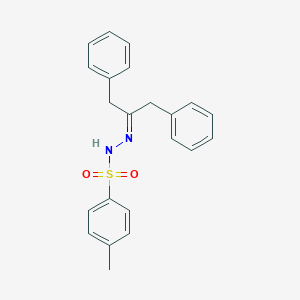
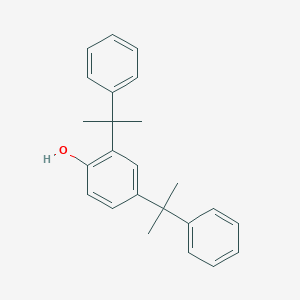
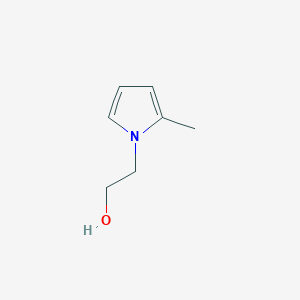




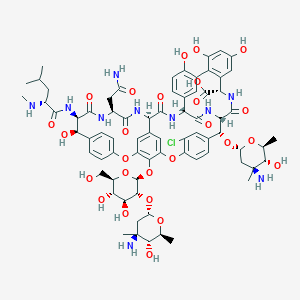
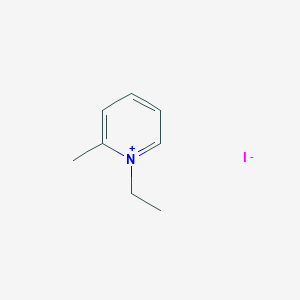
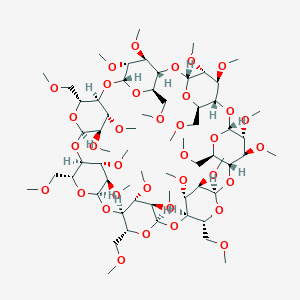
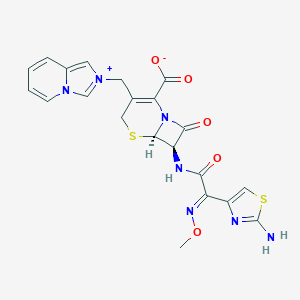
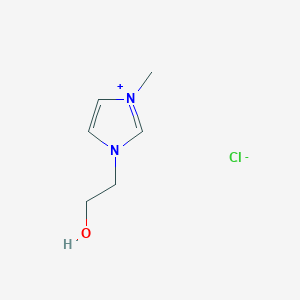
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)